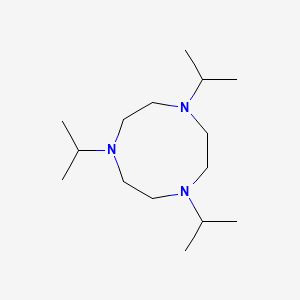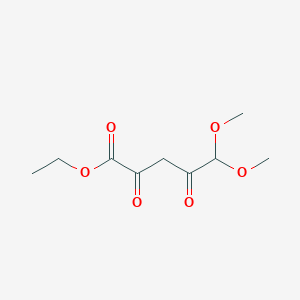
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-
Übersicht
Beschreibung
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-, commonly known as TAT, is a heterocyclic organic compound. It is a nitrogen-containing six-membered ring with three nitrogen atoms and three carbon atoms. TAT has been used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of TAT is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. TAT has been shown to bind to DNA and RNA, which may affect gene expression and protein synthesis. TAT may also interact with enzymes and other proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects
TAT has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. TAT has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TAT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. TAT is also stable under various conditions and can be stored for long periods of time. However, TAT has some limitations. It is not very soluble in water, which may limit its use in some experiments. TAT is also relatively expensive compared to other compounds, which may be a barrier to its widespread use.
Zukünftige Richtungen
There are several future directions for the use of TAT in scientific research. One potential application is in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders. TAT may also be used as a probe for studying biological systems and as a building block for the synthesis of new compounds with unique properties. Further research is needed to fully understand the mechanism of action of TAT and its potential applications in various fields of science.
Conclusion
In conclusion, TAT is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It can be synthesized through a multistep process starting from 1,3-dimethyl-2-nitrobenzene. TAT has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. TAT has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of TAT in scientific research, including the development of new therapeutic agents and the synthesis of new compounds with unique properties.
Wissenschaftliche Forschungsanwendungen
TAT has been extensively studied for its potential application in various fields of science. It has been used as a ligand for metal complexes, a building block for supramolecular chemistry, and a precursor for the synthesis of other nitrogen-containing compounds. TAT has also been used as a probe for studying biological systems and as a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
1,4,7-tri(propan-2-yl)-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-13(2)16-7-9-17(14(3)4)11-12-18(10-8-16)15(5)6/h13-15H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBDZVLOQSJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CCN(CC1)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327835 | |
| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- | |
CAS RN |
110076-36-3 | |
| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)






![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)
![1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3045504.png)
![2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B3045505.png)


![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)